molecular formula C4H13N3 B157565 [2-(Dimethylamino)ethyl]hydrazine CAS No. 1754-57-0

[2-(Dimethylamino)ethyl]hydrazine

Cat. No.: B157565
CAS No.: 1754-57-0
M. Wt: 103.17 g/mol
InChI Key: XXYDEJAJDOABCE-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)ethyl]hydrazine is a chemical compound with the molecular formula C4H13N3 and a molecular weight of 103.17 g/mol. It is also known by its IUPAC name, 2-hydrazinyl-N,N-dimethylethanamine. This compound is primarily used in scientific research and has applications in various fields such as medicine, pharmacology, and materials science.

Preparation Methods

The synthesis of [2-(Dimethylamino)ethyl]hydrazine involves several steps. One common method includes the reaction of N,N-dimethylacetamide with ammonia under suitable conditions to produce ethanamine . This intermediate is then reacted with sodium bromide to form a corresponding salt, which is further processed to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[2-(Dimethylamino)ethyl]hydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

[2-(Dimethylamino)ethyl]hydrazine has versatile applications in scientific research. In heterocyclic chemistry, it serves as a building block for the synthesis of various acyclic, carbocyclic, and heterocyclic derivatives. These derivatives have shown significant biological interest and are used in the development of new biologically active compounds for biomedical applications. Additionally, this compound is used in spectral analysis and other research fields, including medicine, pharmacology, and materials science.

Comparison with Similar Compounds

[2-(Dimethylamino)ethyl]hydrazine can be compared with other similar compounds such as Ethanamine, 2-chloro-N,N-dimethyl- and Ethanamine, 2,2-1,2-ethanediylbis(oxy)bisN,N-dimethyl- . While these compounds share structural similarities, this compound is unique due to its hydrazino group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various scientific research applications.

Biological Activity

[2-(Dimethylamino)ethyl]hydrazine, also known as DMAEH, is a compound that has garnered interest in various fields of research due to its unique biological properties and potential applications. This article explores the biological activity of DMAEH, focusing on its mechanisms of action, biochemical pathways, and applications in medicinal chemistry.

DMAEH acts primarily as a building block in the synthesis of various biologically active compounds. Its mechanism of action is linked to its ability to participate in multiple chemical reactions, including oxidation, reduction, and substitution reactions. These reactions enable the formation of complex structures that exhibit significant biological activity.

Target of Action

DMAEH is utilized in the synthesis of zwitterionic diblock copolymers, which have been shown to possess unique properties beneficial for biomedical applications. The compound's activity is influenced by environmental factors such as pH and temperature, which can affect the synthesis and stability of these polymers.

Biochemical Pathways

The biochemical pathways involving DMAEH are diverse. Research indicates that it plays a role in the synthesis of hydrazones and other derivatives that exhibit antiviral, cytotoxic, and antimicrobial activities. For instance, synthesized hydrazones based on DMAEH have shown promising results against various cancer cell lines and pathogens .

Anticancer Activity

Several studies have investigated the anticancer potential of compounds derived from DMAEH. For example, 1-[2-(dimethylamino)ethyl]-substituted 3-methyl-1,8-dihydrocycloheptapyrazol-8-ones demonstrated significant cytotoxicity against cancer cell lines. The biological evaluation revealed that these compounds could induce apoptosis in cancer cells, suggesting their potential as therapeutic agents .

Antimicrobial Properties

DMAEH derivatives have also been studied for their antimicrobial properties. Research has shown that certain hydrazone derivatives exhibit bacteriostatic effects, making them potential candidates for developing new antibiotics .

Case Studies

  • Synthesis and Evaluation of Hydrazone Derivatives
    • A study synthesized various hydrazone derivatives from DMAEH and evaluated their biological activities against breast cancer cell lines (SKBR3, MDA-MB-231, MCF-7). Compounds showed IC50 values indicating effective antiproliferative activity .
  • Antiviral Activity
    • Research on hydrazones derived from DMAEH indicated antiviral properties comparable to established antiviral drugs like Tamiflu. This highlights the potential for developing new antiviral agents based on DMAEH derivatives .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to understand its unique properties better.

Compound NameBiological ActivityNotes
This compoundAnticancer, AntimicrobialBuilding block for various bioactive compounds
2-Chloro-N,N-dimethyl-ethanamineLimited biological activityLess versatile than DMAEH
2-Azido-N,N-dimethyl-ethanaminePotential in propellant chemistryFocused on aerospace applications

Properties

IUPAC Name

2-hydrazinyl-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13N3/c1-7(2)4-3-6-5/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYDEJAJDOABCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169981
Record name Ethanamine, 2-hydrazino-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1754-57-0
Record name 2-Hydrazinyl-N,N-dimethylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1754-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, 2-hydrazino-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-hydrazino-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylaminoethylhydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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